molecular formula C12H23N3 B13249621 1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-4-amine

1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-4-amine

Cat. No.: B13249621
M. Wt: 209.33 g/mol
InChI Key: JIEVACOCSYPQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-4-amine is an organic compound with the molecular formula C12H23N3. It is a pyrazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-4-amine typically involves the reaction of 1-methylpyrazole with 5-methylheptan-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

For industrial-scale production, the synthesis process is scaled up with careful control of reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-N-(5-methylheptan-3-yl)pyrrolidin-3-amine: This compound has a similar structure but differs in the ring system, which can lead to different chemical and biological properties.

    1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-3-amine: Another similar compound with slight variations in the position of functional groups, affecting its reactivity and applications.

Uniqueness

1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-4-amine is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

1-methyl-N-(5-methylheptan-3-yl)pyrazol-4-amine

InChI

InChI=1S/C12H23N3/c1-5-10(3)7-11(6-2)14-12-8-13-15(4)9-12/h8-11,14H,5-7H2,1-4H3

InChI Key

JIEVACOCSYPQMF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(CC)NC1=CN(N=C1)C

Origin of Product

United States

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